MC2392

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

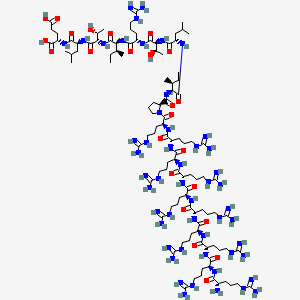

MC2392 is a potent and selective HDAC inhibitors. This compound induces changes in H3 acetylation at a small subset of PML-RARα binding sites. RNA-seq reveals that this compound alters expression of a number of stress-responsive and apoptotic genes. Concordantly, this compound induced rapid and massive, caspase 8-dependent cell death accompanied by RIP1 induction and ROS production. Solid and leukemic tumors are not affected by this compound, but expression of PML-RARalpha conveys efficient this compound-induced cell death. This compound binds to the RARalpha moiety and selectively inhibits the HDACs resident in the repressive complex responsible for the transcriptional impairment in APLs ( Cancer Res. 2014 Feb 24. [Epub ahead of print])

Wissenschaftliche Forschungsanwendungen

Software Frameworks and Grid Computing

MC2392 is recognized for its potential in scientific software frameworks, specifically in enhancing programming productivity. Traditional scientific software, often developed from scratch by scientists, faces challenges in development, usage, and maintenance. By contrast, commercial applications software benefits from toolkits and software frameworks, enabling rapid assembly of new applications from existing component libraries. Recent advancements in scientific software frameworks, particularly for grid-enabling existing applications and developing new ones, demonstrate the potential of this compound in this domain. This approach promises to address the inherent complexities of scientific software, enhancing scalability, maintainability, stability, and development efficiency (Appelbe et al., 2007).

Immersive Storytelling for Scientific Research

The "MediaCommons Framework" (MCF), an innovative platform for immersive, collaborative visualization, utilizes this compound to synthesize media-based data sets within a narrative frame, effectively conveying scientific research. The framework's ability to integrate temporal, spatial, and audio localization components into various high-resolution media types makes it an exemplary tool for scientific storytelling. This immersive approach, through contextualized data visualization, offers a coherent and engaging experience, enhancing public understanding of scientific narratives. The application of MCF in projects like the 2013 EX3: Exodus, Cyber-archaeology, and the Future digital museum exhibit underscores the significance of advanced visualization in disciplines like archaeology and the broader scope of transdisciplinary research (Srour et al., 2015).

Enhancing Decision-Making in Green Urban Transport

This compound is instrumental in operational research, particularly in the green urban transport domain. The application of multi-criteria decision analysis (MCDA) methods, supported by this compound, enables more reliable and efficient decision-making processes. However, the use of different MCDA methods often results in varying rankings due to their distinct methodological foundations. This compound contributes to overcoming this challenge by measuring the similarity of these rankings and proposing methods for determining a compromise solution. This ensures the best match for the selected MCDA methods' rankings, highlighting the potential of this compound in facilitating more reliable decisions in complex domains like green urban transport (Shekhovtsov et al., 2022).

Accelerating Scientific Discoveries through Hackathons

Hackathons, supported by this compound, offer a novel approach to accelerating scientific discoveries and knowledge transfer. These events enhance collaborative science by enabling peer review before the publication of analysis results, cross-validating study designs, and driving the reproducibility of scientific analyses. Hackathons bridge the traditional divide between data generators and bioinformaticians, fostering collaboration and agile extensions to structured collaborations between multiple investigators and institutions. This approach not only accelerates scientific progress but also ensures the rigor and reliability of scientific research (Ghouila et al., 2018).

Eigenschaften

Molekularformel |

C26H34N2O |

|---|---|

Molekulargewicht |

390.56096 |

Aussehen |

white solid powder |

Synonyme |

MC-2392; MC2392; MC 2392.; (2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

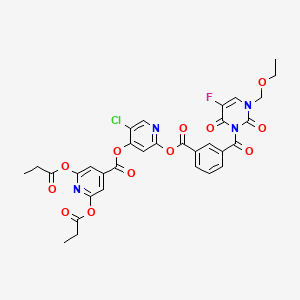

![2-[(E)-N-hydroxy-C-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbonimidoyl]-1H-indole-5-carboxylic acid](/img/structure/B1150037.png)